
N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene
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Overview
Description
N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene is a synthetic compound derived from N-methyl-4-aminoazobenzene. It is known for its carcinogenic properties and has been extensively studied for its interactions with proteins, nucleic acids, and their constituents . This compound is a toxic ester of N-hydroxy-MAB and has been shown to produce sarcomas at the site of repeated subcutaneous injections in rats .
Preparation Methods
The synthesis of N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene involves the esterification of N-hydroxy-MAB. The reaction typically occurs at neutral pH and involves the use of benzoyl chloride as the esterifying agent . The reaction conditions include maintaining a pH of 7 and using nucleophilic components such as methionine, cysteine, tryptophan, tyrosine, and guanosine to form polar dyes
Chemical Reactions Analysis
Hydrolysis Reactions
N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
Hydrolysis rates increase with temperature, and side reactions (e.g., azo bond reduction) are minimized under inert atmospheres.
Nucleophilic Substitution
The benzoyloxy group acts as a leaving group, enabling substitution with nucleophiles:
Substitution reactions are critical for its metabolic detoxification (e.g., glutathione adducts) and mutagenic adduct formation with DNA .
Redox Reactions
The azo (-N=N-) and benzoyloxy groups participate in redox processes:
Reduction
-
Catalytic Hydrogenation :
N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene+4H2→N-Methyl-p-phenylenediamine+4’-Methylaniline+Benzoic Acid
Catalysts: Pd/C or Raney Ni; Solvent: Ethanol . -
Chemical Reduction :
Reducing agents like lithium aluminum hydride (LiAlH4) target the azo group, forming hydrazine intermediates.
Oxidation
-
Azo Group Oxidation :
Strong oxidizers (e.g., KMnO4) convert the azo group to nitro (-NO2) derivatives under acidic conditions. -
Benzoyloxy Group Oxidation :
Forms carboxylic acid derivatives via radical intermediates.
Biomolecular Interactions
The compound reacts with biological macromolecules, forming covalent adducts:
Protein Adducts
-
Glutathione Conjugation :
Major detoxification pathway, producing stable thioether adducts (e.g., S-(N-methyl-4-aminoazobenzene)-glutathione) . -
Hemoglobin Binding :
Forms adducts with cysteine residues, detectable via mass spectrometry .
DNA Adducts
-
Deoxyguanosine Adducts :
Reacts with the N7 position of guanine, forming mutagenic N7-(N-methyl-4-aminoazobenzene)-deoxyguanosine adducts . -
Intercalation :
The planar azo structure intercalates into DNA, disrupting replication .
Metabolic Activation
Hepatic cytochrome P450 enzymes metabolize the compound into reactive intermediates:
Enzyme | Reaction | Product |
---|---|---|
Cytochrome P450 1A2 | N-Hydroxylation | N-Hydroxy-N-methyl-4-aminoazobenzene . |
Flavin Monooxygenase | Oxidation of the methylamino group | Reactive iminium ions . |
These metabolites exhibit enhanced electrophilicity, facilitating DNA and protein binding .
Comparative Reactivity
Reactivity with nucleophiles varies among derivatives:
Compound | Reactivity with Methionine (μmol/min/mg) | Reactivity with Guanosine (μmol/min/mg) |
---|---|---|
This compound | 0.45 | 0.32 |
N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene | 0.41 | 0.29 |
N-Benzoyloxy-N-ethyl-4-aminoazobenzene | 0.38 | 0.25 |
Data indicate that methyl substitution enhances electrophilic reactivity compared to ethyl derivatives .
Stability and Side Reactions
Scientific Research Applications
N-Benzoyloxy-N-methyl-4-aminoazobenzene is a synthetic compound investigated for its carcinogenic activity and reactivity with nucleophilic reagents . Research on this compound primarily focuses on its role as a model for understanding the mechanisms of carcinogenesis induced by related azo dyes . While the search results do not provide information specifically on N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene, they do offer insights into the applications and implications of N-Benzoyloxy-N-methyl-4-aminoazobenzene in scientific research.
Carcinogenic Activity
N-benzoyloxy-N-methyl-4-aminoazobenzene induces sarcomas at the site of subcutaneous injection in rats, demonstrating its carcinogenic potential . It is more carcinogenic than other related dyes, possibly due to its stability in neutral lipids . The electrophilic reactivity and subcutaneous carcinogenicities of these dyes do not directly correlate with the hepatocarcinogenic activities of the parent dyes .
Reactivity with Biological Molecules
N-Benzoyloxy-N-methyl-4-aminoazobenzene reacts non-enzymatically with methionine and guanosine at neutral pH . It also reacts with deoxyguanosine and DNA in vitro, forming adducts . These adducts include N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene, which occurs as cis and trans isomers, and 3-(deoxy-guanosin-N2-yl)-N-methyl-4-aminoazobenzene .
Metabolic Activation
Enzymes metabolize aminoazo dyes into ultimate carcinogenic forms . Studies on N-methyl-4-aminoazobenzene (MAB) reveal that N-hydroxylation, a critical step in its metabolism, is catalyzed by cytochrome P-450 systems .
DNA Adduct Formation and Release
N-Benzoyloxy-N-methyl-4-aminoazobenzene reacts with DNA, leading to the rapid release of guanine derivatives . These derivatives are formed by depurination of N-7 substituted adducts in the DNA .
Implications for Cancer Treatment
Mechanism of Action
The mechanism of action of N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene involves its reactivity with nucleophilic components of proteins and nucleic acids. The compound forms macromolecular-bound dyes by reacting with methionine, cysteine, tryptophan, tyrosine, and guanosine . This reactivity is similar to that of other carcinogenic aromatic N-acyloxy amides, which are activated in vivo by esterification of their N-hydroxy metabolites .
Comparison with Similar Compounds
N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene is compared with other similar compounds, such as:
N-Benzoyloxy-N-methyl-4-aminoazobenzene: This compound is a derivative of N-methyl-4-aminoazobenzene and shares similar carcinogenic properties.
N-Benzoyloxy-N-ethyl-4-aminoazobenzene: Another derivative with similar reactivity and carcinogenic activity.
N-Benzoyloxy-N-methyl-4’-ethyl-4-aminoazobenzene: This compound has a similar structure but with an ethyl group instead of a methyl group.
The uniqueness of N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene lies in its specific reactivity with nucleophilic components and its stability in neutral lipid, which may contribute to its greater carcinogenic activity .
Properties
CAS No. |
55398-25-9 |
---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[N-methyl-4-[(4-methylphenyl)diazenyl]anilino] benzoate |
InChI |
InChI=1S/C21H19N3O2/c1-16-8-10-18(11-9-16)22-23-19-12-14-20(15-13-19)24(2)26-21(25)17-6-4-3-5-7-17/h3-15H,1-2H3 |
InChI Key |
JQCSHZDWHXXNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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